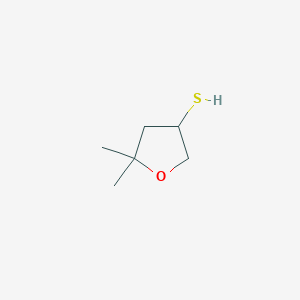

5,5-Dimethyloxolane-3-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

5,5-dimethyloxolane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXINHHMJAKTNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5 Dimethyloxolane 3 Thiol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. amazonaws.com For 5,5-Dimethyloxolane-3-thiol, several logical disconnections can be considered, primarily focusing on the formation of the oxolane ring and the introduction of the thiol functionality.

A primary disconnection strategy involves breaking the C-S bond, suggesting a synthon of a 3-substituted oxolane cation and a thiol anion equivalent. This approach would involve the synthesis of a suitable 3-halo or 3-tosyloxy-5,5-dimethyloxolane precursor, followed by nucleophilic substitution with a thiolating agent.

Alternatively, a C-O bond disconnection within the oxolane ring leads to a linear precursor. For instance, disconnecting the C-O bond adjacent to the gem-dimethyl group suggests a 4-mercapto-2-methylpentane-1,2-diol derivative as a key intermediate. Intramolecular cyclization, such as a Williamson ether synthesis, would then form the oxolane ring. acs.org This approach allows for the stereochemistry of the thiol and hydroxyl groups to be established in the acyclic precursor.

A third strategy involves a [2+2] cycloaddition approach, although less common for saturated five-membered rings, it is a viable strategy for related four-membered oxetane (B1205548) rings. beilstein-journals.org A more plausible approach for the oxolane ring would be a formal [3+2] or [4+1] cycloaddition, though these are less standard.

Classical and Contemporary Approaches to Oxolane Ring Formation with Thiol Introduction

The construction of the this compound framework can be achieved through various classical and contemporary methods, which can be broadly categorized into two main strategies: ring-closing reactions of precursors already containing the thiol or a protected form of it, and post-cyclization functionalization to introduce the thiol group.

Ring-Closing Reactions Incorporating Thiol Precursors

This approach involves the synthesis of an acyclic precursor that already contains the necessary carbon skeleton and the thiol (or a protected thiol) group. The subsequent intramolecular cyclization then forms the oxolane ring.

A common method is the intramolecular Williamson ether synthesis. acs.org This involves the deprotonation of a hydroxyl group in a halo- or tosyloxy-substituted thiol precursor to form an alkoxide, which then displaces the leaving group to close the ring. For this compound, a suitable precursor would be a 4-mercapto-2-methylpentane-1,2-diol derivative where one of the hydroxyls is converted to a good leaving group.

Another strategy is the acid-catalyzed cyclization of a diol containing a thiol group. The reaction proceeds via protonation of a hydroxyl group, followed by intramolecular attack by the other hydroxyl to form the ether linkage. The presence of the thiol group requires careful selection of reaction conditions to avoid undesired side reactions.

Ring-opening polymerization (ROP) of cyclic monomers can also be a route to polymers with repeating oxolane units, although less direct for a specific small molecule synthesis. mdpi.com

Table 1: Comparison of Ring-Closing Precursors and Conditions

| Precursor Type | Leaving Group | Cyclization Conditions | Advantages | Disadvantages |

| Halo-alcohol | Br, I | Base (e.g., NaH) | High yielding, well-established | Requires protection of the thiol group |

| Tosyloxy-alcohol | OTs | Base (e.g., K2CO3) | Good leaving group, crystalline intermediates | Tosylation step can be challenging |

| Diol | - | Acid (e.g., H2SO4) | Atom economical | Potential for side reactions with the thiol |

Post-Cyclization Thiol Functionalization Strategies

In this approach, the oxolane ring is formed first, followed by the introduction of the thiol group at the 3-position. This strategy can be advantageous if suitable oxolane precursors are readily available.

One common method is the nucleophilic substitution of a leaving group on a pre-formed oxolane ring. For example, 5,5-dimethyloxolan-3-one can be reduced to the corresponding alcohol, which is then converted to a good leaving group (e.g., tosylate or mesylate). Subsequent reaction with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, introduces the thiol group.

Another strategy involves the opening of an epoxide. A 5,5-dimethyl-2,3-epoxyoxolane could be synthesized and then opened with a thiol nucleophile. The regioselectivity of the epoxide opening would be a critical factor in this approach. libretexts.org The base-catalyzed ring-opening of epoxides with thiol nucleophiles is a well-established "click" reaction in polymer chemistry and can be applied to small molecule synthesis. utwente.nl

Table 2: Thiolating Agents for Post-Cyclization Functionalization

| Reagent | Conditions | Advantages | Disadvantages |

| Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF) | Readily available, strong nucleophile | Can lead to disulfide formation |

| Thiourea | Alcohol solvent, followed by hydrolysis | Forms a stable isothiouronium salt intermediate | Requires a two-step process |

| Potassium Thioacetate (KSAc) | Polar aprotic solvent, followed by deacetylation | Milder conditions, less disulfide formation | Requires a deprotection step |

Novel Synthetic Routes and Catalyst Development

Recent advances in catalysis and reaction technology have opened up new avenues for the synthesis of complex molecules like this compound, with a focus on stereoselectivity and process efficiency.

Enzymatic and Biocatalytic Syntheses of Chiral Oxolane Thiols

The development of enzymatic and biocatalytic methods offers a powerful approach to the synthesis of chiral molecules. beilstein-journals.org Lipases, for instance, can be used for the kinetic resolution of racemic alcohols or acetates, which can be key intermediates in the synthesis of chiral oxolane thiols. beilstein-journals.org For example, a racemic acetoxy sulfide (B99878) could be resolved using a lipase (B570770) from Pseudomonas fluorescens to yield an enantiomerically pure precursor for the synthesis of chiral oxathiolanes. beilstein-journals.org

Furthermore, chemoenzymatic strategies are being developed where enzymatic reactions are combined with chemical synthesis steps. nih.gov An N-to-S acyl transfer can be used to generate chiral thioesters which can then be used in further synthetic transformations. nih.gov The use of enzymes from secondary metabolism is also a promising area for the synthesis of chiral saturated oxygen heterocycles. acs.org

Flow Chemistry and Microreactor Applications in Thiol Synthesis

Flow chemistry and the use of microreactors are revolutionizing chemical synthesis by offering improved safety, efficiency, and scalability. tue.nl These technologies are particularly well-suited for reactions involving hazardous reagents or intermediates, or for processes that require precise control over reaction parameters.

The synthesis of thiols and their derivatives can be significantly improved using flow chemistry. For example, photochemical thiol-ene reactions can be performed in continuous flow, leading to rapid and high-yield conversions. thalesnano.comacs.org This approach could be adapted for the synthesis of this compound by reacting a suitable vinyl-substituted oxolane with a thiolating agent under photochemical conditions in a flow reactor.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, avoiding the need for isolation and purification of intermediates. acs.org This can significantly reduce reaction times and waste generation. For instance, the formation of an acyl pyrazole (B372694) followed by reaction with a thiolating agent has been successfully demonstrated in a flow system. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Thiolation Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes |

| Scalability | Challenging to scale up | Readily scalable by running the reactor for longer |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |

| Yield | Variable | Often higher yields and purities |

"Thiol-Free" Synthesis Strategies for Oxolane Scaffolds

The construction of the core oxolane ring is a foundational step in the synthesis of this compound. Thiol-free strategies are crucial as they prevent premature and often uncontrolled reactions of highly reactive thiol groups and avoid the use of odorous and toxic sulfur reagents in the early stages of synthesis. These methods focus on the efficient formation of the cyclic ether from non-sulfur-containing precursors.

One of the most common approaches is the intramolecular Williamson etherification. This involves a γ-halo alcohol or a related substrate with a leaving group at the 5-position and a hydroxyl group at the 2-position of a carbon chain. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then displaces the halide internally to form the tetrahydrofuran (B95107) ring. For the synthesis of a 5,5-dimethylated scaffold, a precursor such as 4-halo-4-methylpentan-1-ol could be utilized.

Another significant thiol-free method is the acid-catalyzed cyclization of diols. For instance, a pentane-1,4-diol derivative can undergo dehydration and subsequent cyclization to yield the corresponding tetrahydrofuran ring. The 5,5-dimethyl substitution can be incorporated into the starting diol.

Furthermore, electrophilic cyclization of homoallylic alcohols represents a powerful strategy. beilstein-journals.org In this method, an alkene-containing alcohol, such as 4-methylpent-4-en-1-ol, can be treated with an electrophile. The electrophile adds to the double bond, creating a carbocationic intermediate which is then trapped by the intramolecular hydroxyl group to form the oxolane ring. Various electrophilic reagents, including mercury(II) salts (oxymercuration-demercuration) or halogens (halocyclization), can be employed.

The table below summarizes some thiol-free strategies for the formation of oxolane scaffolds.

Table 1: Thiol-Free Synthetic Strategies for Oxolane Scaffolds

| Strategy | Precursor Type | Reagents/Conditions | Description |

| Intramolecular Williamson Etherification | γ-Halo Alcohol | Base (e.g., NaH, K₂CO₃) | An internal Sₙ2 reaction where an alkoxide displaces a halide to form the cyclic ether. |

| Acid-Catalyzed Dehydration | Pentane-1,4-diol derivative | Strong Acid (e.g., H₂SO₄), Heat | An elimination-cyclization sequence where a diol is dehydrated to form the oxolane ring. |

| Electrophilic Cyclization | Homoallylic Alcohol | Electrophile (e.g., I₂, NBS, Hg(OAc)₂) | The double bond is activated by an electrophile, followed by intramolecular attack by the hydroxyl group. |

| Catalytic C-H Functionalization | Aliphatic Alcohols | Metal Catalyst (e.g., Rh, Pd) | Direct intramolecular C-H oxidation and subsequent cyclization to form the ether linkage. nih.gov |

These methods provide robust and versatile entries into the oxolane ring system, which can then be functionalized in subsequent steps to introduce the thiol group at the 3-position.

Stereoselective Synthesis of this compound Isomers

Achieving stereochemical control is paramount in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. slideshare.net The synthesis of specific enantiomers or diastereomers of this compound requires sophisticated asymmetric methods. ethz.chyork.ac.uk

Enantioselective and Diastereoselective Methods

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. slideshare.net This is typically achieved using chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate. york.ac.uk

For the synthesis of this compound, a key strategy involves the asymmetric conjugate addition of a thiol to an α,β-unsaturated precursor, such as 5,5-dimethyl-dihydrofuran-3(2H)-one. While this introduces the thiol directly, a more controlled approach might involve the Michael addition of a thiol to a precursor like 5,5-dimethyloxolan-3-one bearing an activating group. The development of bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds combined with a basic moiety (e.g., an amine), has been highly effective for enantioselective sulfa-Michael additions. researchgate.netnih.gov These catalysts can activate both the nucleophile (thiol) and the electrophile (the unsaturated ketone or ester) simultaneously, guiding the approach of the nucleophile to a specific face of the molecule.

An exemplary reaction could involve the addition of a protected thiol (e.g., thioacetic acid) to an α,β-unsaturated lactone precursor, catalyzed by a chiral organocatalyst. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity (dr) and enantioselectivity (er). nih.gov

Table 2: Catalyst Performance in a Hypothetical Asymmetric Sulfa-Michael Addition

| Catalyst Type | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Chiral Thiourea-Amine | Toluene | -20 | >95:5 | 98:2 |

| Chiral Squaramide | Dichloromethane | -40 | 90:10 | 95:5 |

| Chiral Phase-Transfer Catalyst | Toluene/H₂O | 0 | 85:15 | 91:9 |

| Metal-Ligand Complex (e.g., Cu-BOX) | THF | -78 | >95:5 | 99:1 |

Data are illustrative and based on typical results for related asymmetric transformations. nih.govsemanticscholar.org

Diastereoselective methods are employed when the molecule already contains one or more stereocenters and the goal is to control the formation of a new one relative to the existing centers. For instance, if a chiral precursor from the chiral pool is used, the inherent chirality of the starting material can influence the stereochemical outcome of subsequent reactions, a process known as substrate control.

Chiral Pool Approaches Utilizing Oxolane Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. nih.govnih.gov These molecules serve as excellent starting materials for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule. ethz.ch

For the synthesis of a specific isomer of this compound, one could start with a chiral precursor that already contains the oxolane ring or a latent form of it. For example, certain furanosides derived from sugars possess the core tetrahydrofuran structure and are available in high enantiopurity. A synthetic sequence could involve the modification of such a sugar-derived precursor.

A hypothetical pathway could begin with a readily available chiral lactone. The synthesis would proceed through the following key steps:

Starting Material : Selection of an appropriate enantiopure γ-lactone.

Gem-Dimethylation : Introduction of the two methyl groups at the C5 position. This can often be achieved via sequential alkylation of the corresponding enolate.

Functional Group Manipulation : Reduction of the lactone to a diol, followed by selective protection and oxidation to introduce a ketone at the C3 position.

Thiol Introduction : Stereoselective reduction of the C3-ketone to an alcohol, followed by conversion to the thiol, for example, via a Mitsunobu reaction with thioacetic acid and subsequent hydrolysis. The stereochemistry of the reduction step would be critical for determining the final configuration of the C3-thiol group.

This chiral pool strategy leverages the predefined stereochemistry of the starting material to build the desired stereoisomer of the target compound, often reducing the need for complex asymmetric catalytic steps. nih.gov

Chemical Reactivity and Reaction Mechanisms of 5,5 Dimethyloxolane 3 Thiol

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfur atom in the thiol group possesses lone pairs of electrons and is relatively soft and polarizable, making it a potent nucleophile. The acidity of the thiol proton (pKa typically around 10-11) allows for the ready formation of the even more nucleophilic thiolate anion (RS⁻) in the presence of a base. cas.cn This enhanced nucleophilicity drives a variety of important chemical transformations.

Alkylation of thiols is a common and efficient method for the formation of thioethers (sulfides). jmaterenvironsci.com In the case of 5,5-Dimethyloxolane-3-thiol, the sulfhydryl group can be deprotonated by a suitable base (e.g., potassium carbonate, triethylamine) to form the corresponding thiolate. jmaterenvironsci.com This thiolate anion then readily participates in SN2 reactions with various alkylating agents, such as alkyl halides, to yield the corresponding sulfide (B99878). The reaction proceeds efficiently, often in polar solvents or under phase-transfer catalysis conditions. jmaterenvironsci.com

Acylation reactions proceed in a similar manner, with the thiol reacting with acylating agents like acyl chlorides or anhydrides. This reaction, typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, results in the formation of a thioester.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Electrophile Example | Product Class | General Reaction |

|---|---|---|---|

| Alkylation | Methyl Iodide | Thioether | |

| Acylation | Acetyl Chloride | Thioester |

The thia-Michael addition is a robust and widely utilized conjugate addition reaction for forming carbon-sulfur bonds. srce.hrwikipedia.org This reaction involves the addition of a thiol nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either a base or a nucleophile. In the base-catalyzed mechanism, the base deprotonates the thiol to form the highly reactive thiolate anion, which then attacks the Michael acceptor. nih.gov

The reaction is highly efficient and atom-economical, proceeding with high selectivity for 1,4-addition over 1,2-addition. researchgate.net Polar aprotic solvents can stabilize the thiolate anion, increasing the reaction rate. nih.gov For this compound, this reaction provides a direct route to functionalized thioethers with a 1,5-dicarbonyl or related structural pattern. masterorganicchemistry.com

Table 2: Examples of Michael Acceptors

| Michael Acceptor Class | Specific Example | Expected Adduct Structure |

|---|---|---|

| α,β-Unsaturated Ketone | Methyl vinyl ketone | 3-((5,5-Dimethyloxolan-3-yl)thio)butan-2-one |

| α,β-Unsaturated Ester | Ethyl acrylate | Ethyl 3-((5,5-Dimethyloxolan-3-yl)thio)propanoate |

| α,β-Unsaturated Nitrile | Acrylonitrile | 3-((5,5-Dimethyloxolan-3-yl)thio)propanenitrile |

| Maleimide | N-Phenylmaleimide | 3-((5,5-Dimethyloxolan-3-yl)thio)-1-phenylpyrrolidine-2,5-dione |

Thiols readily react with carbonyl compounds such as aldehydes and ketones. In the presence of an acid catalyst, this compound can add to a carbonyl group to form a hemithioacetal. The reaction can then proceed with the addition of a second equivalent of the thiol to form a stable thioacetal. This reactivity is a cornerstone of the use of thiols as protecting groups for carbonyls due to the stability of thioacetals to both acidic and basic conditions.

Similarly, the sulfhydryl group can add across the carbon-nitrogen double bond of imines, in a reaction analogous to the formation of hemithioacetals, to yield thioaminals.

Redox Chemistry of the Thiol Moiety

The sulfhydryl group is redox-active and can participate in both oxidation and reduction reactions, a characteristic feature of thiol chemistry.

One of the most characteristic reactions of thiols is their oxidation to disulfides. Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can facilitate the coupling of two molecules of this compound to form the corresponding disulfide, bis(5,5-dimethyloxolan-3-yl) disulfide. This reaction involves the formation of a sulfur-sulfur single bond and is a common metabolic fate for many biological thiols. nih.gov

Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the sulfur atom to higher oxidation states. This process typically proceeds sequentially, first forming a sulfenic acid (R-SOH), which is generally unstable, followed by oxidation to a sulfinic acid (R-SO₂H) and finally to a sulfonic acid (R-SO₃H).

Table 3: Oxidation States of Sulfur in this compound Derivatives

| Oxidation State | Compound Class | General Structure |

|---|---|---|

| -2 | Thiol | R-SH |

| -1 | Disulfide | R-S-S-R |

| 0 | Sulfenic Acid | R-SOH |

| +2 | Sulfinic Acid | R-SO₂H |

| +4 | Sulfonic Acid | R-SO₃H |

The disulfide bond formed from the oxidation of thiols is readily cleaved back to the constituent thiols by various reducing agents. Common laboratory reagents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). sigmaaldrich.com This reversible nature of the thiol-disulfide interconversion is crucial in many biological systems for regulating protein structure and function.

Furthermore, the carbon-sulfur bond in thiols and their derivatives can be cleaved under certain reductive conditions, a process known as desulfurization. For instance, treatment with reagents like Raney nickel can lead to the complete removal of the sulfur atom and its replacement with hydrogen atoms, effectively converting the thioether into an alkane. More recent methods allow for desulfurative nucleophilic substitution, where the thiol group is converted into a leaving group that can be displaced by various nucleophiles. cas.cn

Based on the available scientific literature, a detailed article on the specific chemical compound This compound cannot be generated. Extensive searches have revealed no specific research, data, or publications focusing on the chemical reactivity, reaction mechanisms, or kinetic studies of this particular molecule.

The provided search results offer general information on the constituent functional groups and the parent heterocyclic system:

Thiol (-SH) Reactivity : General principles of thiol chemistry, such as oxidation to disulfides and participation in nucleophilic reactions, are well-documented. youtube.comthno.org The thiol-disulfide exchange mechanism, a key process in biochemistry, involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.govnih.govlibretexts.org Thiols are also known to act as nucleophiles in the ring-opening of strained heterocycles like epoxides. youtube.comrsc.org

Oxolane (Tetrahydrofuran) Reactivity : The oxolane ring, a five-membered saturated ether also known as tetrahydrofuran (B95107) (THF), is substantially more stable and less reactive than three- or four-membered cyclic ethers (e.g., epoxides, oxetanes) due to its lower ring strain. beilstein-journals.orgresearchgate.net Its reactions are more comparable to acyclic ethers. msu.edu Ring-opening of the tetrahydrofuran system is generally difficult and requires harsh conditions, such as the use of strong acids or Lewis acids. msu.edumdpi.com

While these general principles provide a framework for predicting potential reactivity, they are not a substitute for specific experimental data on This compound . Generating an article with detailed sections on reaction mechanisms, kinetics, and transition states as requested would require specific research findings that are not available in the public domain. To do so without direct evidence would amount to speculation and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the following sections as outlined in the prompt cannot be addressed for this specific compound:

Reaction Kinetics and Mechanistic Pathways Elucidation

Without dedicated studies on this compound, any discussion of its specific reaction kinetics, transition states, and the reactivity of its unique substituted oxolane ring would be unfounded.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethyloxolane 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment, connectivity, and spatial arrangement of atoms. For 5,5-Dimethyloxolane-3-thiol, a full suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to analyze its stereochemical features.

One-dimensional NMR provides fundamental information about the number and types of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl groups, the methylene (B1212753) protons of the oxolane ring, the methine proton attached to the sulfur-bearing carbon, and the thiol proton. The two methyl groups at the C5 position are diastereotopic and thus should appear as two separate singlets. The protons on the ring system (C2, C3, and C4) form a complex spin system, likely resulting in overlapping multiplets. The thiol proton (SH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Its identity can be confirmed by its disappearance from the spectrum upon D₂O exchange rsc.org.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated: two for the non-equivalent methyl carbons, one for the quaternary C5 carbon, one for the C-S carbon (C3), and two for the remaining ring carbons (C2 and C4). The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

³³S NMR: Sulfur-33 is an NMR-active nucleus, but its practical application is severely limited. It suffers from a very low natural abundance (0.76%) and a low gyromagnetic ratio, leading to extremely low sensitivity scienceopen.com. Furthermore, as a quadrupolar nucleus (spin I = 3/2), it typically produces very broad signals, especially in asymmetric chemical environments scienceopen.comresearchgate.net. For a molecule like this compound, the ³³S signal would be exceptionally broad and difficult to detect with standard instrumentation, making it a rarely used technique for routine structural characterization of thiols rsc.orgresearchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for substituted oxolanes and thiols. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ (syn to thiol) | ~1.2 | ~28 |

| CH ₃ (anti to thiol) | ~1.3 | ~29 |

| C2-H ₂ | 3.5 - 3.8 (m) | ~75 |

| C3-H | 3.2 - 3.5 (m) | ~45 |

| C4-H ₂ | 1.8 - 2.2 (m) | ~40 |

| C5 | - | ~80 |

| SH | 1.5 - 2.5 (br s) | - |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex signals of this compound and determining its connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.orgnih.gov For this compound, COSY would show correlations between the methine proton at C3 and the adjacent methylene protons at C2 and C4. It would also show correlations between the two geminal protons at C2 and the two at C4, helping to delineate the entire ring proton system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for definitive assignment of carbon resonances. rsc.orgnih.gov Cross-peaks would appear for C2-H₂, C3-H, C4-H₂, and the two CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the molecule's stereochemistry and preferred conformation. rsc.orgrsc.org For example, observing a NOESY correlation between one of the methyl groups and the C3-H proton would suggest a cis relationship between them. The absence of such a correlation would imply a trans arrangement. Analysis of various cross-ring NOE signals can help to model the puckering of the oxolane ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. carlroth.com

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₆H₁₂OS. HRMS would be able to confirm this composition by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm), distinguishing it from other isobaric compounds.

Table 2: Molecular Formula and Exact Mass

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₆H₁₂OS | 133.0738 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting fragment ions. libretexts.orgwikipedia.org This process provides valuable information about the molecule's structure and connectivity. The fragmentation of cyclic ethers and thiols often proceeds through characteristic pathways.

A plausible fragmentation pathway for this compound would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the opening of the ring.

Loss of H₂S: A common fragmentation pathway for thiols.

Loss of a methyl radical (•CH₃): Resulting in an ion with m/z 117.

Cleavage of the C-S bond: Leading to the loss of the thiol group.

These fragmentation patterns allow for the piecing together of the molecular structure and confirmation of the positions of the substituents. wikipedia.orgchemguide.co.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also provide information about molecular conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A weak but sharp absorption band characteristic of the S-H stretching vibration is expected in the region of 2550-2600 cm⁻¹ rsc.orgmdpi.com. Strong bands corresponding to C-H stretching of the methyl and methylene groups would appear between 2850 and 3000 cm⁻¹ ijrpc.com. The C-O-C stretching vibration of the ether linkage in the tetrahydrofuran (B95107) ring typically gives rise to a strong, characteristic band around 1070-1150 cm⁻¹ researchgate.netijrpc.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretch is often more readily observable in Raman spectra than in IR. The C-S stretching vibration, expected in the 600-700 cm⁻¹ range, is also typically well-defined in Raman spectra. A key application for thiols is the use of isotopic substitution; upon deuteration (dissolving the sample in D₂O or CD₃OD), the C-S-H bending mode (βCSH) around 850 cm⁻¹ shifts significantly, confirming the presence of the thiol group researchgate.netrsc.org. Low-frequency Raman spectroscopy can also be used to study the skeletal vibrations and pseudorotational motion of the tetrahydrofuran ring, providing insight into its conformational dynamics acs.org.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (alkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium |

| C-O-C Stretch (ether) | IR | 1070 - 1150 | Strong |

| C-S-H Bend | Raman | ~850 | Medium |

| C-S Stretch | Raman | 600 - 700 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. For this compound, the spectrum is expected to be dominated by absorptions corresponding to its thiol, ether, and alkane components.

The most indicative absorption for the thiol group is the S-H stretching vibration, which is characteristically weak and appears in the region of 2550-2600 cm⁻¹ researchgate.netlibretexts.org. Its weakness can sometimes make it difficult to identify. Another vibration associated with the thiol is the C-S stretch, which gives rise to a weak band between 570 and 710 cm⁻¹ libretexts.org. Additionally, a C-SH in-plane deformation vibration may be observed around 860 cm⁻¹ researchgate.net.

The cyclic ether component, the oxolane ring, is expected to produce a strong and prominent C-O-C stretching band. This absorption is typically found in the 1000 to 1300 cm⁻¹ range rockymountainlabs.com. For cyclic ethers specifically, this strong band is often located between 1070 and 1140 cm⁻¹ upi.edu.

The aliphatic portions of the molecule will also present characteristic peaks. The stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups will appear as strong absorptions in the 2850-3000 cm⁻¹ region. The corresponding C-H bending (scissoring and rocking) vibrations are expected in the 1350-1470 cm⁻¹ range. The presence of the gem-dimethyl group at the C-5 position should give rise to a characteristic doublet in the C-H bending region, typically around 1380 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H (Alkyl) | Stretch | Strong |

| 2550-2600 | S-H (Thiol) | Stretch | Weak |

| 1350-1470 | C-H (Alkyl) | Bend | Medium |

| 1070-1140 | C-O-C (Ether) | Stretch | Strong |

| ~860 | C-SH (Thiol) | In-plane deformation | Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Raman spectroscopy is particularly useful for analyzing the sulfur-containing functional groups in this compound royalholloway.ac.uk.

The S-H stretching vibration, though weak in the infrared spectrum, is also observable in Raman. More significantly, the C-S stretching mode, which is often weak and difficult to assign in FTIR, typically provides a more characteristic set of bands in the Raman spectrum royalholloway.ac.uk. The C-S-H bending mode is also readily detected, with a characteristic band appearing around 850 cm⁻¹ rsc.org.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H (Alkyl) | Stretch | Strong |

| 2550-2600 | S-H (Thiol) | Stretch | Medium |

| 1350-1470 | C-H (Alkyl) | Bend | Medium |

| ~850 | C-S-H (Thiol) | Bend | Medium |

| 570-710 | C-S (Thiol) | Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound wikipedia.org. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state excillum.com. For chiral molecules, it can also unambiguously determine the absolute configuration wikipedia.org.

Currently, there are no published crystal structures for this compound or its simple derivatives. However, if a suitable single crystal of the compound or a derivative could be grown, X-ray diffraction analysis would yield a detailed structural map excillum.comresearchgate.net. This would confirm the connectivity of the atoms, the puckering of the oxolane ring, the orientation of the thiol and dimethyl groups, and establish the absolute stereochemistry at the C-3 position.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral)

The this compound molecule is chiral. The carbon atom at the C-3 position, which is bonded to the hydroxyl group, is a stereocenter. Consequently, the compound can exist as a pair of enantiomers, (R)-5,5-Dimethyloxolane-3-thiol and (S)-5,5-Dimethyloxolane-3-thiol. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for characterizing these enantiomers yale.edunih.gov.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light wikipedia.orgslideshare.net. For a chiral molecule like this compound, which lacks a strong chromophore in the visible and near-UV regions, a "plain" ORD curve is expected slideshare.net. This curve would show a smooth, monotonic increase in the magnitude of optical rotation as the wavelength decreases. The two enantiomers would produce mirror-image plain curves, with one rotating polarized light to the right (dextrorotatory, +) and the other to the left (levorotatory, -) to an equal degree at any given wavelength.

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule yale.eduresearchgate.net. An ECD spectrum plots this difference in absorption against wavelength. A non-zero ECD signal, known as a Cotton effect, appears in the same spectral region where the molecule absorbs UV-Vis light.

As discussed, the only expected electronic transition for this compound in the accessible UV range is the weak n → σ* transition of the thiol group around 220-230 nm. Therefore, a weak Cotton effect would be anticipated in this region of the ECD spectrum. The sign of this Cotton effect (positive or negative) would be directly related to the absolute configuration (R or S) at the C-3 stereocenter. While empirical rules can sometimes be used, the most reliable assignment would come from comparing the experimental ECD spectrum to one predicted by theoretical quantum-mechanical calculations nih.govmdpi.com.

Computational Chemistry and Theoretical Studies of 5,5 Dimethyloxolane 3 Thiol

Spectroscopic Property Prediction and ValidationThere are no published computational studies predicting the spectroscopic properties (such as IR, Raman, or NMR spectra) of 5,5-Dimethyloxolane-3-thiol.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, this would involve geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors. These tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on general principles of NMR prediction for similar functional groups, as specific literature data for this compound is unavailable.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | 3.10 - 3.40 | - |

| SH | 1.50 - 1.80 | - |

| C2-H₂ | 3.80 - 4.10 | - |

| C4-H₂ | 2.00 - 2.30 | - |

| C5-CH₃ (axial) | 1.20 - 1.30 | - |

| C5-CH₃ (equatorial) | 1.30 - 1.40 | - |

| C2 | - | 70 - 75 |

| C3 | - | 40 - 45 |

| C4 | - | 35 - 40 |

| C5 | - | 80 - 85 |

| C5-CH₃ (axial) | - | 25 - 30 |

| C5-CH₃ (equatorial) | - | 28 - 33 |

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Computational methods are also employed to simulate vibrational and electronic spectra, providing insights into the molecule's bonding and electronic structure.

Vibrational (IR/Raman) Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical simulations of these spectra are typically performed using DFT calculations. nepjol.info After optimizing the molecular geometry, a frequency calculation is performed to determine the vibrational frequencies and their corresponding intensities for IR and Raman activity. arxiv.org These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Key vibrational modes for this compound would include:

S-H stretch: A characteristic weak to medium intensity band in the IR spectrum around 2550-2600 cm⁻¹.

C-S stretch: Typically observed in the range of 600-800 cm⁻¹.

C-O-C stretch: Strong bands associated with the oxolane ring, usually in the 1050-1150 cm⁻¹ region.

C-H stretches: From the methyl and methylene (B1212753) groups, appearing around 2850-3000 cm⁻¹.

Electronic (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nepjol.info These calculations provide information about the electronic transitions between molecular orbitals. For a saturated thiol and ether like this compound, significant electronic transitions are expected to occur in the deep UV region, typically below 200 nm, corresponding to n → σ* and σ → σ* transitions. The presence of the sulfur atom's lone pairs would be a key factor in the lowest energy electronic transitions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment. mdpi.com

Conformational Analysis and Flexibility

The five-membered oxolane ring of this compound is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily envelope and twist forms. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net The orientation of the thiol group (axial vs. equatorial) and the rotation around the C-S bond would be critical aspects of this analysis. nih.gov

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules. york.ac.uk This allows for the study of how properties such as conformational equilibrium, hydrogen bonding involving the thiol group, and spectral characteristics change in different solvents. For instance, in polar, protic solvents, the thiol group could act as a hydrogen bond donor.

Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction energetics and the identification of transient species like transition states. nih.gov

Computational Exploration of Reaction Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the reaction selectivity of molecules like this compound. While specific computational studies on the reaction selectivity of this compound are not extensively available in the current body of scientific literature, insights can be drawn from theoretical investigations of analogous sulfur-containing heterocyclic compounds and substituted tetrahydrofuran (B95107) derivatives. These studies provide a framework for predicting the likely sites of reactivity and the factors that govern selectivity in various chemical transformations.

The primary reactive center in this compound is the thiol group (-SH). Computational models can be employed to explore the selectivity of reactions involving this functional group, such as nucleophilic substitution, oxidation, and radical-mediated additions. The selectivity in these reactions is often dictated by the relative energy barriers of the competing reaction pathways.

For instance, in a hypothetical nucleophilic substitution reaction where the thiol acts as the nucleophile, DFT calculations can determine the activation energy for the attack on different electrophiles. Similarly, in the case of oxidation, computational models can predict whether the reaction is more likely to yield a disulfide, a sulfenic acid, a sulfinic acid, or a sulfonic acid by calculating the thermodynamic and kinetic parameters for each pathway.

Furthermore, the presence of the oxolane ring introduces other potential sites for reaction. The ether oxygen atom, with its lone pairs of electrons, can act as a Lewis base. The carbon atoms adjacent to the oxygen or sulfur atoms could also be involved in certain reactions. DFT studies on substituted tetrahydrofuran derivatives have shown that the conformational behavior of the ring and the nature of the substituents can significantly influence the activation barriers of reactions. nih.gov For this compound, the gem-dimethyl group at the 5-position would likely exert a steric influence on the accessibility of nearby atoms, a factor that can be quantified through computational modeling.

A key aspect of computational exploration is the ability to model transition states and reaction intermediates. By analyzing the geometries and electronic structures of these transient species, researchers can gain a deeper understanding of the factors that control selectivity. For example, a combined computational and experimental study on phenanthroline-catalyzed furanosylations revealed that stronger hydrogen bonding between an alcohol's hydroxyl group and a bromide anion stabilized the transition state for O-furanoside formation, whereas thiols formed weaker interactions, leading to differences in reactivity and selectivity. digitellinc.com Similar hydrogen bonding interactions could play a role in reactions involving the thiol group of this compound.

The choice of computational method and basis set is crucial for obtaining accurate predictions. Studies on thiol-maleimide reactions have demonstrated that computational and kinetic modeling can elucidate the influence of solvent, initiator, and thiol structure on the reaction mechanism and selectivity. rsc.org Such an approach could be applied to this compound to predict its behavior in various reaction conditions.

To illustrate how computational chemistry can be used to explore reaction selectivity, the following interactive data table presents hypothetical activation energies (ΔG‡) for competing reaction pathways in a representative reaction of a generic thiol, based on the types of results typically obtained from DFT calculations.

| Reaction Pathway | Competing Reaction | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Nucleophilic attack at primary carbon | Nucleophilic attack at secondary carbon | 15.2 | 20.8 |

| Oxidation to disulfide | Oxidation to sulfenic acid | 12.5 | 18.3 |

| Radical addition to an alkene (anti-Markovnikov) | Radical addition to an alkene (Markovnikov) | 8.7 | 11.4 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of quantitative information that can be obtained from computational studies to predict reaction selectivity.

Applications of 5,5 Dimethyloxolane 3 Thiol in Advanced Chemical Research

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The stereogenic center at the 3-position of the oxolane ring in 5,5-Dimethyloxolane-3-thiol presents a theoretical possibility for its use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

The presence of both a sulfur and an oxygen atom offers potential bidentate coordination sites. The steric bulk provided by the gem-dimethyl group at the 5-position could, in principle, influence the facial selectivity of a reaction by creating a sterically hindered environment around a catalytic center.

Table 1: Potential Asymmetric Reactions for this compound as a Chiral Ligand

| Type of Asymmetric Reaction | Potential Role of this compound | Metal Catalyst |

| Hydrogenation | Formation of a chiral metal-thiolate complex to guide the delivery of hydrogen to one face of a prochiral olefin. | Rhodium, Ruthenium, Iridium |

| Aldol Reaction | Coordination to a Lewis acidic metal to control the facial selectivity of enolate attack on an aldehyde. | Titanium, Boron, Tin |

| Michael Addition | Creation of a chiral pocket around a metal catalyst to influence the conjugate addition of a nucleophile. | Copper, Nickel, Palladium |

This table is theoretical and intended to suggest potential areas of research.

As a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, containing both a thiol and a cyclic ether (oxolane) moiety, makes it a potentially interesting building block for the synthesis of more complex molecules.

Synthesis of Natural Product Analogues

Many natural products contain tetrahydrofuran (B95107) (oxolane) rings and sulfur atoms. This compound could serve as a precursor to introduce this structural motif into synthetic analogues of natural products. The thiol group provides a handle for various chemical transformations, such as alkylation, Michael addition, or oxidation to disulfides, allowing for its incorporation into a larger molecular framework.

Design and Synthesis of Novel Heterocyclic Scaffolds

The oxolane ring and the thiol group can both participate in ring-forming reactions to construct novel heterocyclic scaffolds. For instance, the thiol could act as a nucleophile in an intramolecular reaction to form a bicyclic system. Alternatively, the oxolane ring could be opened under specific conditions to reveal a diol functionality, which, along with the thiol, could be used to construct more complex heterocyclic systems.

In Polymer and Materials Science Research

The thiol group is a versatile functional group in materials science, particularly in the realm of "click chemistry" and dynamic covalent chemistry.

Incorporation into Dynamic Covalent Networks (e.g., Thiol-Ene Chemistry, Thiol-Disulfide Exchange Materials)

Thiol-ene Chemistry: The thiol group of this compound could readily participate in radical or base-catalyzed thiol-ene reactions with molecules containing carbon-carbon double bonds. This could be utilized to crosslink polymers or to create functional polymer networks. The presence of the oxolane ring would impart specific physical properties, such as polarity and potentially increased glass transition temperature, to the resulting material.

Thiol-Disulfide Exchange: Thiols can be oxidized to form disulfides, and this process is reversible. This dynamic covalent chemistry is the basis for self-healing materials and vitrimers. Incorporating this compound into a polymer backbone would introduce sites for reversible disulfide bond formation, potentially leading to materials with tunable mechanical properties and the ability to be reprocessed.

Surface Functionalization and Self-Assembled Monolayers

Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and palladium. The sulfur atom chemisorbs onto the metal surface, leading to the formation of a dense, ordered monolayer. The 5,5-dimethyloxolane group would form the outer surface of the monolayer, dictating its properties, such as wettability and chemical reactivity. Such functionalized surfaces could have applications in areas like biosensing, corrosion protection, and nanoelectronics.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Chemistry | Potential Contribution of this compound |

| Functional Polymers | Thiol-ene "click" chemistry | Introduction of a polar, cyclic ether moiety into the polymer network. |

| Self-Healing Materials | Thiol-disulfide exchange | Creation of dynamic crosslinks for reversible bond formation. |

| Surface Engineering | Self-assembled monolayers on gold | Modification of surface properties with a polar, sterically defined head group. |

This table is theoretical and intended to suggest potential areas of research.

Lack of Publicly Available Research on this compound Limits Discussion of Its Applications

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound "this compound" concerning its applications in advanced chemical research, including supramolecular chemistry and the development of molecular probes and sensors.

Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. The absence of research findings on this compound prevents a thorough discussion of its use in supramolecular chemistry and the development of molecular sensors as specified.

Further research would be required to be initiated on this specific compound to determine its properties and potential applications in these advanced fields of chemical research. Without such foundational studies, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Method Development for 5,5 Dimethyloxolane 3 Thiol

Chromatographic Methods for Separation and Purification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. creative-proteomics.com For a volatile organosulfur compound like 5,5-Dimethyloxolane-3-thiol, several chromatographic methods are applicable, each with distinct advantages for separation and purification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. wur.nl In GC, the sample is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The selection of the detector is crucial for achieving high selectivity and sensitivity for sulfur-containing molecules.

For organosulfur compounds, the most effective detectors are the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD). wur.nl

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive for sulfur compounds. gcms.cz It provides a linear and equimolar response to sulfur atoms, meaning the signal is directly proportional to the amount of sulfur present, regardless of the compound's structure. gcms.czresearchgate.net This simplifies quantification. The SCD is often preferred when trace-level detection is required, with detection limits reported to be around 0.1 mg/L for sulfur. researchgate.net

Flame Photometric Detector (FPD): The FPD is also highly selective for sulfur (and phosphorus) compounds and is more widely used than the SCD due to its lower cost and robustness. wur.nlchromforum.org However, the FPD can suffer from a non-linear response and quenching effects, where the presence of co-eluting hydrocarbons can suppress the sulfur signal. chromforum.org Despite this, it remains a reliable option when high sensitivity is not the primary concern.

The choice of the GC column is also critical. A nonpolar stationary phase is often used for the analysis of volatile and reactive sulfur compounds. gcms.cz

Table 1: Comparison of GC Detectors for Sulfur Compound Analysis

| Detector | Principle | Selectivity for Sulfur | Sensitivity | Linearity | Key Advantages | Common Issues |

| Sulfur Chemiluminescence Detector (SCD) | Measures light emitted from a reaction between sulfur compounds and ozone. | Very High | Excellent (ppb levels) gcms.cz | Linear and Equimolar gcms.cz | High sensitivity, not prone to quenching. gcms.cz | Higher cost and complexity. |

| Flame Photometric Detector (FPD) | Measures light emitted from sulfur compounds combusted in a hydrogen-rich flame. | High | Good (ppb to low ppm levels) | Non-linear (quadratic) | Robust, lower cost, low maintenance. wur.nl | Quenching by hydrocarbons, non-linear response. chromforum.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of compounds, including those that are non-volatile or thermally labile. creative-proteomics.com While direct analysis of thiols by HPLC can be challenging due to their lack of a strong UV-Vis chromophore, this limitation is overcome through a derivatization step. diva-portal.orgnih.gov This involves reacting the thiol with a specific reagent to form a product that is easily detectable.

Common derivatization reagents for thiols include:

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): This is a classic chromogenic reagent that reacts with thiols to produce a colored thiolate anion, which can be quantified spectrophotometrically. creative-proteomics.comnih.gov The resulting derivative can be separated and quantified by HPLC, overcoming interference issues associated with direct spectrophotometric measurements. nih.gov

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): This reagent is used for fluorescence derivatization. nih.gov The resulting SBD-thiol adducts are highly fluorescent, allowing for very sensitive detection. HPLC coupled with fluorescence detection (HPLC-FD) is one of the most widely used methods for thiol analysis due to its sensitivity and the relative ease of sample preparation. diva-portal.orgnih.gov

Reversed-phase HPLC, using a C18 column, is the most common mode for separating these derivatized thiols. nih.govresearchgate.net

Table 2: HPLC Derivatization Reagents for Thiol Analysis

| Reagent | Common Name | Detection Method | Advantages | Considerations |

| 5,5'-dithiobis(2-nitrobenzoic acid) | DTNB, Ellman's Reagent | UV-Vis Spectroscopy | Well-established, simple colorimetric reaction. nih.gov | pH-dependent response, potential for interference. nih.gov |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | Fluorescence | High sensitivity, good for trace analysis. nih.gov | Derivatization may require heating (e.g., 60 °C). nih.gov |

| Monobromobimane | mBrB | Fluorescence | Forms stable thioethers, suitable for LC-MS/MS. nih.gov | Reagent can be light-sensitive. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. shimadzu.com It typically uses carbon dioxide above its critical temperature and pressure as the mobile phase. wikipedia.org This supercritical fluid has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. shimadzu.com

SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight and thermally labile molecules. wikipedia.org For a compound like this compound, SFC offers potential advantages, including:

Reduced Solvent Consumption: The primary mobile phase is CO2, which is environmentally benign and evaporates upon depressurization, simplifying sample recovery during purification. wikipedia.org

Fast Analysis: The low viscosity of the supercritical mobile phase allows for high flow rates without generating excessive backpressure, leading to shorter run times. teledynelabs.com

Compatibility with Various Detectors: SFC can be coupled with detectors used in both GC (like FID) and HPLC (like UV and MS). vt.edu

While less common than GC or HPLC, SFC presents a viable and "green" alternative for the separation of chiral compounds and other complex mixtures not easily handled by other methods. wikipedia.orgteledynelabs.com

Hyphenated Techniques for Identification and Quantification in Complex Matrices

To achieve unambiguous identification and precise quantification, especially in complex samples like food extracts or environmental matrices, chromatographic systems are often coupled with spectroscopic detectors. These "hyphenated" techniques provide an additional dimension of data, linking separation with structural information.

GC-MS and LC-MS Methodologies

Coupling chromatography with mass spectrometry (MS) is a powerful approach for compound analysis. creative-proteomics.com The chromatograph separates the mixture, and the mass spectrometer provides mass information for each eluting component, allowing for positive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying volatile and semi-volatile compounds. After separation on the GC column, this compound would enter the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the compound, allowing for its unequivocal identification by comparison to spectral libraries. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For samples analyzed by HPLC, coupling to a mass spectrometer provides high sensitivity and selectivity. nih.govulisboa.pt This is particularly useful for analyzing complex biological fluids. nih.gov Thiol-containing samples are often derivatized before LC-MS/MS analysis to improve chromatographic behavior and ionization efficiency. nih.gov Using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification, as it monitors a specific precursor-to-product ion transition, minimizing background interference. ulisboa.pt

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Sample Volatility | Derivatization | Identification | Quantification | Key Advantage |

| GC-MS | Required | Not usually required | Based on mass spectrum (fragmentation pattern). nih.gov | High (using selected ion monitoring) | Excellent for identifying unknown volatile compounds. |

| LC-MS/MS | Not required | Often required for thiols. nih.gov | Based on precursor/product ion transitions (MRM). ulisboa.pt | Very High (using MRM) | Superior sensitivity and selectivity for complex matrices. nih.gov |

NMR-based Quantification and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). Unlike chromatography, NMR does not require the physical separation of components in a mixture. Quantification is achieved by integrating the signals in the NMR spectrum, as the area of a signal is directly proportional to the number of nuclei giving rise to it.

While NMR is generally less sensitive than MS-based methods, it offers several key advantages for mixture analysis:

Non-destructive: The sample can be recovered unchanged after analysis.

Universal Detection: Any soluble compound containing NMR-active nuclei (like ¹H) can be detected.

No Identical Standard Required: Quantification can be performed relative to an internal standard of a known concentration, which does not have to be structurally similar to the analyte.

¹H NMR can be used to interrogate complex mixtures containing thiols. researchgate.net Although challenges like severe spectral overlap can occur, NMR provides valuable information on all key species present in a mixture. researchgate.net It is particularly useful for studying chemical reactions in solution, such as the thiol-disulfide exchange process with reagents like Ellman's reagent, where it can identify all reactants and products simultaneously. researchgate.net

Solid-Phase Extraction and Isolation Techniques for Thiol-Containing Compounds

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase and a liquid phase. For thiol-containing compounds like this compound, SPE offers a robust method for isolation and preconcentration from complex sample matrices. The high reactivity and volatility of thiols necessitate specific and efficient SPE strategies to ensure accurate analysis.

One of the most effective approaches for the selective extraction of volatile thiols involves the use of sorbents functionalized with metal ions that have a strong affinity for sulfur. Silver ions (Ag+) have proven to be particularly effective in this regard. Commercially available SPE cartridges containing a silver-based sorbent can selectively retain thiols from a sample extract. nih.govvt.eduresearchgate.net The mechanism relies on the formation of a stable complex between the silver ion and the thiol group. After unwanted matrix components are washed away, the captured thiols can be eluted using a solution of a competing thiol-containing compound, such as L-cysteine or thioglycerol. nih.govresearchgate.net This method has been successfully applied to the isolation of volatile thiols from complex beverages like wine and beer. nih.govvt.eduresearchgate.net

Another established technique utilizes organomercurial compounds, such as p-hydroxymercuribenzoate (B1229956) (pHMB), which reversibly bind to thiols. nih.gov In this method, the sample extract is passed through a column containing pHMB, which captures the thiol compounds. The thiols are subsequently released by the addition of a solution containing an excess of another thiol, like cysteine, which displaces the analyte from the pHMB. nih.gov While effective, the toxicity of mercury compounds has led to a preference for silver-based methods. researchgate.net

Covalent affinity chromatography is another powerful technique for the specific isolation of thiol-containing molecules. This method employs a solid support, such as Thiopropyl-Sepharose, which contains a reactive disulfide group. Thiol-containing compounds in the sample react with the solid support through a thiol-disulfide exchange reaction, forming a covalent bond and immobilizing the thiol on the column. After washing away non-thiol components, the purified thiols are eluted by adding a reducing agent, such as dithiothreitol (B142953), which cleaves the disulfide bond.

Derivatization is often coupled with SPE to enhance the stability and detectability of volatile thiols. Reagents like N-phenylmaleimide can be used to derivatize thiols either before or after extraction, which can improve their chromatographic behavior and the sensitivity of the analysis.

The selection of the appropriate SPE method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique. For a volatile and potentially reactive compound like this compound, methods offering high selectivity, such as silver-ion based SPE, are particularly advantageous.

Table 1: Comparison of Solid-Phase Extraction Techniques for Thiol-Containing Compounds

| Technique | Sorbent/Reagent | Mechanism | Elution | Advantages | Disadvantages | References |

|---|---|---|---|---|---|---|

| Metal Ion Affinity | Silver (Ag+) based sorbent | Complexation between Ag+ and thiol group | Competing thiol (e.g., L-cysteine, thioglycerol) | High selectivity, commercially available cartridges, avoids toxic mercury | Potential for non-specific binding | nih.govvt.eduresearchgate.net |

| Organomercurial Binding | p-Hydroxymercuribenzoate (pHMB) | Reversible binding to form mercaptides | Excess of a competing thiol (e.g., cysteine) | Established and effective method | Toxicity of mercury compounds | nih.gov |

| Covalent Affinity Chromatography | Thiopropyl-Sepharose | Thiol-disulfide exchange reaction | Reducing agent (e.g., dithiothreitol) | High specificity due to covalent bonding | May require optimization of reaction conditions | |

| Derivatization-Coupled SPE | Various sorbents with pre- or post-column derivatization (e.g., N-phenylmaleimide) | Covalent modification of the thiol group | Dependent on the derivatizing agent and sorbent | Increased stability and detectability of the analyte | Potential for incomplete derivatization, introduction of artifacts |

Microfluidic and Miniaturized Analytical Platforms

The development of microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" technology, offers significant advantages for the analysis of volatile compounds like this compound. These systems integrate sample preparation, separation, and detection into a single, small-format device, leading to faster analysis times, reduced sample and reagent consumption, and the potential for portable, on-site measurements. frontiersin.orgyoutube.com

For the analysis of volatile sulfur compounds, miniaturized gas chromatography (GC) systems are a promising area of development. These micro-GCs utilize microfabricated columns etched into silicon or glass substrates. vt.edu To enhance the separation of thiols, the stationary phase of these columns can be functionalized with materials that have a high affinity for sulfur compounds. For example, gold surfaces can be coated with self-assembled monolayers of alkanethiols, creating a highly selective stationary phase for the separation of volatile thiols. vt.edu The development of small, portable sensors with non-radioactive ionizers coupled with micro-GC and differential mobility spectroscopy (DMS) technologies is underway for the detection of mercaptans at very low levels. nysearch.org

Microfluidic devices can also be coupled with mass spectrometry (MS) for highly sensitive and selective analysis. nih.govnih.gov The integration of on-chip sample clean-up and preconcentration steps, such as micro-solid-phase extraction (μSPE), is a key feature of these platforms. nih.gov For instance, a microfluidic chip can incorporate a bed of reversed-phase particles for the rapid clean-up and concentration of analytes from a complex mixture before their introduction into the mass spectrometer via an integrated electrospray ionization (ESI) emitter. nih.gov

Sensor-based microfluidic devices are also being developed for the real-time detection of volatile sulfur compounds. One such approach utilizes a nanoporous interferometric sensor within a microfluidic chip. nih.govresearchgate.net The surface of the sensor is coated with a material that specifically adsorbs sulfur-containing molecules, and the binding of these molecules induces a measurable change in the optical properties of the sensor. nih.govresearchgate.net This technology has been demonstrated for the detection of hydrogen sulfide (B99878) and could be adapted for other volatile thiols.

The application of these miniaturized platforms for the specific analysis of this compound is still in its early stages. However, the principles and technologies described above provide a strong foundation for the development of rapid, sensitive, and portable analytical systems for this important aroma compound. The ability to perform on-site analysis would be particularly valuable in fields such as food and beverage quality control and environmental monitoring.

Table 2: Overview of Microfluidic and Miniaturized Analytical Platforms for Thiol Analysis

| Platform | Key Features | Principle of Operation | Potential Applications for this compound | References |

|---|---|---|---|---|

| Miniaturized Gas Chromatography (Micro-GC) | Microfabricated separation columns, thiol-functionalized stationary phases | Gas-phase separation based on volatility and interaction with the stationary phase | Rapid, on-site analysis of volatile aroma profiles in food and beverages | vt.edunysearch.org |

| Microfluidics-Mass Spectrometry (μfluidics-MS) | Integrated sample preparation (μSPE), on-chip separation, and electrospray ionization (ESI) | Separation of analytes in the liquid phase followed by mass-to-charge ratio determination | High-throughput screening and sensitive quantification in complex matrices | nih.govnih.gov |

| Nanoporous Interferometric Microsensor | Microfluidic chip with an integrated optical sensor | Adsorption of thiol molecules onto a functionalized surface causes a change in the interference signal | Real-time monitoring of thiol concentrations in air or headspace for quality control | nih.govresearchgate.net |

| Lab-on-a-Chip with Electrochemical Detection | Integrated separation (e.g., electrophoresis) and electrochemical sensors | Separation based on charge and size, followed by detection of redox-active species | Analysis in biological or environmental samples where electrochemical activity can be exploited |

Biogeochemical and Environmental Research Contexts of Thiol Containing Oxolanes

Role in Natural Product Chemistry and Biosynthesis Pathways

Thiol-containing oxolanes and similar heterocyclic sulfur compounds are recognized as potent aroma constituents in a variety of natural products, particularly in foods and beverages where they are formed during thermal processing or fermentation. researchgate.net Although 5,5-Dimethyloxolane-3-thiol itself is not widely documented as a natural product, its analogue, 2-methyl-3-furanthiol (B142662) (MFT), has been extensively studied and identified as a key "meaty" aroma compound in cooked meats, coffee, and fermented soy sauce. researchgate.netnih.gov

The biosynthesis of such compounds in natural systems is typically not a direct enzymatic pathway but rather the result of chemical reactions between precursors during processes like cooking or fermentation. researchgate.net The most common formation route is the Maillard reaction, which involves the reaction of a sulfur source, typically the amino acid cysteine, with a reducing sugar like ribose. nih.gov Another significant pathway is the thermal degradation of thiamine (B1217682) (Vitamin B1), which can break down to release hydrogen sulfide (B99878) and other reactive fragments that subsequently form various furan (B31954) and thiophene (B33073) derivatives. researchgate.net Microbial activity can also facilitate the generation of these thiols; for instance, fermentation by microorganisms in soy sauce production has been shown to create the necessary conditions and precursors for MFT formation. nih.govnih.gov

The general pathway involves the generation of hydrogen sulfide (H₂S) or other small sulfur-containing molecules from the degradation of sulfur-containing amino acids (cysteine, methionine) or thiamine. nih.gov These reactive sulfur species then combine with furanones or other degradation products from carbohydrates to form the final furanthiol structure. nih.gov

Table 1: Documented Occurrence of the Analogous Compound 2-Methyl-3-furanthiol (MFT) in Various Food Products

| Food Product | Context of Formation | Sensory Contribution | Reference(s) |